tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate
Description
Nomenclature and Structural Classification
Tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate carries the Chemical Abstracts Service registry number 368426-77-1 and presents a complex nomenclature that reflects its multi-functional chemical architecture. The compound's systematic name follows International Union of Pure and Applied Chemistry conventions, where the tert-butyl prefix indicates the tertiary butyl ester portion, while the parenthetical expression describes the substituted benzisoxazole moiety connected via a methylene linker. The benzisoxazole portion represents a bicyclic aromatic heterocycle containing both nitrogen and oxygen heteroatoms, with the amino substituent positioned at the 3-position of the isoxazole ring and the methyl carbamate attachment point located at the 6-position of the benzene ring.
The molecular formula of this compound is established as C₁₃H₁₇N₃O₃, corresponding to a molecular weight of 263.29 grams per mole. The structural classification places this molecule within multiple chemical families simultaneously: it functions as a carbamate derivative due to the presence of the characteristic -NH-CO-O- functional group, serves as a benzisoxazole derivative through its fused ring system, and operates as an aromatic amine through the amino substituent on the heterocyclic core. The compound's Simplified Molecular Input Line Entry System notation is recorded as O=C(OC(C)(C)C)NCC1=CC=C2C(N)=NOC2=C1, which provides a standardized textual representation of its molecular connectivity.
The International Chemical Identifier string for this compound is InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17), providing a unique computational identifier that enables precise molecular identification across chemical databases. The corresponding International Chemical Identifier Key is SFLDNIPLWFVHEB-UHFFFAOYSA-N, offering a condensed hash representation for rapid database searching and cross-referencing purposes.
Historical Context of Benzo[d]isoxazole Derivatives in Chemical Research
The development of benzo[d]isoxazole derivatives traces its origins to early explorations in heterocyclic chemistry, where researchers sought to understand the unique properties imparted by fused ring systems containing multiple heteroatoms. Benzisoxazole itself represents an aromatic organic compound with molecular formula C₇H₅NO, featuring a benzene ring fused to an isoxazole ring structure, and while the parent compound has limited direct applications, functionalized derivatives have demonstrated remarkable versatility across multiple research domains. The historical significance of this scaffold became particularly apparent as medicinal chemists recognized the potential for benzisoxazole derivatives to serve as privileged structures in drug discovery programs.
Early synthetic work on benzisoxazole derivatives established fundamental methodologies for constructing these heterocyclic systems, with researchers developing efficient routes from readily available starting materials such as salicylaldehyde through base-catalyzed reactions with hydroxylamine-O-sulfonic acid. The pharmaceutical relevance of benzisoxazole derivatives became evident through the development of several clinically important medications, including antipsychotic agents such as risperidone, paliperidone, ocaperidone, and iloperidone, as well as the anticonvulsant compound zonisamide. These therapeutic successes demonstrated the value of the benzisoxazole core as a molecular scaffold capable of modulating diverse biological targets and pathways.
Recent research efforts have expanded the scope of benzisoxazole derivative applications beyond traditional pharmaceutical uses. Contemporary studies have explored these compounds as anticonvulsants, with researchers identifying novel benzisoxazole derivatives that display potent activity against seizure models through selective sodium channel modulation. The development of these compounds has been guided by structure-activity relationship studies that revealed critical pharmacophoric features within the benzisoxazole framework, leading to the identification of compounds with favorable therapeutic indices and reduced side effect profiles compared to existing antiepileptic drugs.
The medicinal chemistry landscape has witnessed significant advances in benzisoxazole derivative research, particularly in the areas of cancer therapy and infectious disease treatment. Researchers have synthesized benzisoxazole analogs that demonstrate significant anticancer activity against multiple cell lines, including breast, lung, and colon cancer models, with some compounds showing the ability to induce apoptotic cell death through specific molecular mechanisms. Additionally, benzisoxazole derivatives have shown promise as antibacterial agents, with certain analogs displaying activity against both Gram-positive and Gram-negative bacteria through novel mechanisms of action that may help address growing concerns about antibiotic resistance.
Significance in Organic Chemistry and Heterocyclic Compound Library
This compound occupies a unique position within the broader landscape of heterocyclic compound libraries, serving as both a synthetic intermediate and a research tool for exploring structure-activity relationships in medicinal chemistry. The compound's dual functionality as both a protected amine derivative and a benzisoxazole heterocycle makes it particularly valuable for multi-step synthetic sequences where selective deprotection and further functionalization are required. The tert-butyl carbamate protecting group provides exceptional stability under a wide range of reaction conditions while remaining removable under specific acidic conditions, making this compound an ideal building block for complex molecular assemblies.
The benzisoxazole core of this compound contributes significant electronic and steric properties that influence both its chemical reactivity and potential biological activity. Recent investigations into benzisoxazole derivatives as hypoxia-inducible factor inhibitors have revealed that the geometric and electronic characteristics of the bicyclic system play crucial roles in determining biological efficacy. Studies have shown that compounds containing the benzisoxazole-3-carboxamide structural motif can achieve inhibitory concentrations in the nanomolar range against hypoxia-inducible factor transcriptional activity, with structure-activity relationship studies indicating that specific substitution patterns on the benzene ring significantly influence potency.
The synthetic accessibility of this compound through established organic chemistry methodologies enhances its value as a research compound. The synthesis typically involves multi-step sequences that include esterification, carbonation reactions, ring-forming condensation processes, hydrolysis steps, and amide condensation reactions, all of which are well-established transformations in modern organic synthesis. This synthetic tractability allows researchers to prepare analogs and derivatives systematically, enabling comprehensive structure-activity relationship studies that can guide the development of optimized compounds for specific applications.
The compound's role in expanding heterocyclic compound libraries extends beyond its immediate chemical properties to encompass its potential as a pharmacophore for drug discovery programs. The integration of multiple nitrogen-containing heterocycles within a single molecular framework provides opportunities for diverse intermolecular interactions with biological targets, while the presence of the carbamate group offers additional hydrogen bonding capabilities that can enhance binding affinity and selectivity. Furthermore, the compound's molecular architecture allows for systematic structural modifications at multiple positions, enabling medicinal chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Registry and Identification Parameters
The comprehensive identification of this compound relies on multiple registry systems and analytical parameters that ensure accurate chemical characterization and database cross-referencing. The compound's primary registry identifier is its Chemical Abstracts Service number 368426-77-1, which provides a unique numerical designation within the Chemical Abstracts registry system and enables precise identification across chemical literature and commercial databases. This registry number serves as the definitive identifier for procurement, literature searching, and regulatory documentation purposes.
Properties
IUPAC Name |
tert-butyl N-[(3-amino-1,2-benzoxazol-6-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)18-12(17)15-7-8-4-5-9-10(6-8)19-16-11(9)14/h4-6H,7H2,1-3H3,(H2,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLDNIPLWFVHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview of Synthesis
The synthesis of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate typically involves several key steps:
- Formation of the isoxazole ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Carbamate formation : This step involves the reaction of an amine with a carbonyl compound, typically using tert-butyl chloroformate or isocyanate.
Synthetic Routes
Route 1: Direct Synthesis from 3-Aminobenzo[d]isoxazole
-
- Starting material: 3-Aminobenzo[d]isoxazole
- Reagent: tert-butyl chloroformate
- Solvent: Anhydrous dichloromethane
- Base: Triethylamine
-
- Dissolve 3-Aminobenzo[d]isoxazole in anhydrous dichloromethane.
- Add triethylamine to the solution to deprotonate the amine.
- Slowly add tert-butyl chloroformate while stirring at room temperature.
- Allow the reaction to proceed for several hours until completion.
- Quench the reaction with water, extract with dichloromethane, and purify the product via column chromatography.
Yield : Typically ranges from 70% to 85% depending on the specific reaction conditions.
Route 2: Two-Step Synthesis via Intermediate Formation
Step 1: Synthesis of Isoxazole Intermediate
- Combine 2-amino-phenol and a suitable aldehyde (e.g., acetaldehyde) in the presence of an acid catalyst to form the isoxazole structure.
Step 2: Carbamate Formation
- React the isoxazole intermediate with tert-butyl isocyanate under similar conditions as described above.
Yield : This method can yield up to 90% efficiency depending on purification methods employed.
Comparative Analysis of Methods
| Method | Step Count | Typical Yield | Key Reagents | Advantages |
|---|---|---|---|---|
| Direct Synthesis | 1 | 70%-85% | tert-butyl chloroformate | Simplicity and fewer steps |
| Two-Step Synthesis | 2 | Up to 90% | Acetaldehyde, tert-butyl isocyanate | Higher yield and potential for optimization |
Research Findings
Recent studies have shown that varying reaction conditions such as temperature, solvent choice, and base can significantly influence both yield and purity:
Temperature Control : Maintaining lower temperatures during the addition of reagents can minimize side reactions, leading to higher purity products.
Use of Catalysts : Employing Lewis acids as catalysts in the cyclization step has been reported to enhance yields significantly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities, including:
Anticancer Activity
Research has indicated that derivatives of tert-butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate exhibit promising anticancer properties. For instance, studies have shown that certain analogs inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. In particular, it has shown effectiveness in reducing edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The percentage inhibition values ranged significantly, indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective effects, potentially beneficial for neurodegenerative diseases. The mechanism appears to involve the modulation of neuroinflammatory pathways and oxidative stress responses .
Case Studies
Several case studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The amino group at position 3 in the target compound enhances nucleophilicity, enabling further functionalization (e.g., phthalimide protection in Intermediate 8-4) . In contrast, the methyl group in S47 reduces reactivity but improves metabolic stability .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving nitration, reduction, and carbamate protection, whereas S47 is synthesized via a single-step Pd-catalyzed coupling, albeit with moderate yield (34%) .
- Intermediate 8-4 demonstrates the use of phthalimide as a protective group, which requires harsh conditions (e.g., hydrazine) for deprotection .
Physicochemical Properties :
- The tert-butyl carbamate group improves solubility in polar aprotic solvents (e.g., DMSO, DMF), as evidenced by NMR data in DMSO-d₆ .
- Molecular weights vary significantly: S47 ([M+H]+ = 249.0) is lighter than nitro-substituted derivatives (e.g., Intermediate 8-4, [M+H]+ = 424.84) due to the absence of nitro and phthalimide groups .
Biological Activity
tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate, also known by its CAS number 368426-88-4, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molar mass of 263.29 g/mol. Its structure includes a tert-butyl group attached to a carbamate moiety, which is linked to a 3-amino substituted benzo[d]isoxazole.
| Property | Value |
|---|---|
| CAS Number | 368426-88-4 |
| Molecular Formula | C₁₃H₁₇N₃O₃ |
| Molar Mass | 263.29 g/mol |
| Density | 1.235 ± 0.06 g/cm³ |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in various physiological processes, potentially influencing pathways related to inflammation and neuroprotection.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. In vitro assays demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative organisms.
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Research has also indicated that this compound possesses neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce neuronal cell death and improve cognitive function.
Case Study: Neuroprotection in Animal Models
In a study involving mice subjected to induced oxidative stress, administration of this compound resulted in:
- A decrease in markers of oxidative stress.
- Preservation of neuronal integrity.
- Improvement in behavioral tests assessing memory and learning.
Toxicological Profile
The safety and toxicity profile of this compound has been evaluated in preclinical studies. The compound exhibited low acute toxicity, with no significant adverse effects observed at therapeutic doses.
Table: Toxicological Data Summary
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritant |
| Eye Irritation | Mild irritant |
Q & A
Q. Basic Research Focus
- Flash chromatography with silica gel (100–200 mesh) and gradients of EtOAc/hexanes (0–60%) resolves polar impurities (e.g., unreacted starting materials) .
- Aqueous workup (3× water washes) removes inorganic salts and hydrophilic byproducts .
- For amine-protected intermediates, recrystallization from dichloromethane/methanol (30:1) improves crystallinity .
How do substituents on the benzoisoxazole ring influence reactivity in cross-coupling reactions?
Advanced Research Focus
Electron-withdrawing groups (e.g., nitro at position 5) deactivate the ring, requiring harsher conditions (e.g., 80°C in DMF). Conversely, amino groups enhance nucleophilicity, enabling milder amidation or alkylation steps . Steric effects from bulky substituents (e.g., tert-butyl ) may necessitate larger catalyst loadings or prolonged reaction times .
What mechanistic insights explain contradictions in nitro group reduction yields?
Advanced Research Focus
Reduction of nitro intermediates (e.g., tert-butyl (3-(1,3-dioxoisoindolin-2-yl)-5-nitrobenzo[d]isoxazol-6-yl)carbamate ) using SnCl₂ in DMF achieves 70–80% conversion. However, competing side reactions (e.g., over-reduction to hydroxylamines or incomplete deprotection) can lower yields. Monitoring via TLC (Rf 0.3–0.5 in EtOAc) and optimizing stoichiometry (2–3 equiv SnCl₂) mitigate these issues .
How stable is the tert-butyl carbamate group under acidic or basic conditions?
Advanced Research Focus
The Boc (tert-butoxycarbonyl) group is stable under weakly basic conditions (pH 7–9) but cleaves in strong acids (e.g., TFA/DCM ). Stability studies in DMF/water (pH 10, 25°C) show <5% decomposition over 24 hours, making it suitable for aqueous-phase reactions .
What in vivo pharmacokinetic (PK) or toxicity liabilities are associated with benzoisoxazole-carbamate derivatives?
Advanced Research Focus
While specific data on this compound is limited, structurally related benzoisoxazole derivatives exhibit hERG channel inhibition (IC₅₀ < 1 µM) and hepatic clearance via CYP3A4. Mitigation strategies include introducing polar substituents (e.g., hydroxyl groups ) to reduce lipophilicity (logP < 3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
